N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide

C–H activation stereoselectivity cyclobutane stereochemistry

N-(2,1,3-Benzothiadiazol-4-yl)cyclobutanecarboxamide (CAS 950320-92-0) is a heterocyclic small molecule (MF: C₁₁H₁₁N₃OS, MW: 233.29 g/mol) that integrates a 2,1,3-benzothiadiazole core with a cyclobutanecarboxamide moiety. This compound is available as a research-grade screening compound (ChemDiv ID: F281-0009) with a computed logP of 1.98 and logD of 1.98, indicating moderate lipophilicity suitable for drug-like space.

Molecular Formula C11H11N3OS
Molecular Weight 233.29
CAS No. 950320-92-0
Cat. No. B2948295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide
CAS950320-92-0
Molecular FormulaC11H11N3OS
Molecular Weight233.29
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CC=CC3=NSN=C32
InChIInChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15)
InChIKeyJTTAWPPMENYPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,1,3-Benzothiadiazol-4-yl)cyclobutanecarboxamide (CAS 950320-92-0): A Unique Alicyclic Carboxamide Scaffold for Stereoselective C–H Functionalization and Fragment-Based Discovery


N-(2,1,3-Benzothiadiazol-4-yl)cyclobutanecarboxamide (CAS 950320-92-0) is a heterocyclic small molecule (MF: C₁₁H₁₁N₃OS, MW: 233.29 g/mol) that integrates a 2,1,3-benzothiadiazole core with a cyclobutanecarboxamide moiety . This compound is available as a research-grade screening compound (ChemDiv ID: F281-0009) with a computed logP of 1.98 and logD of 1.98, indicating moderate lipophilicity suitable for drug-like space . While no biological activity is reported in ChEMBL 20, computational SEA predictions suggest potential affinity for kinase targets including LCK and MAP3K5 [1]. Its primary differentiation arises from its documented role as a privileged substrate in Pd(II)-catalyzed, bidentate directing group-enabled sp³ C–H activation chemistry, where the cyclobutane ring confers unique stereochemical outcomes unattainable with other alicyclic carboxamides [2].

Why N-(2,1,3-Benzothiadiazol-4-yl)cyclobutanecarboxamide Cannot Be Replaced by Generic Analogs: The Critical Role of Ring Strain, Stereoelectronic Effects, and Directing Group Compatibility


This compound occupies a unique intersection of structural features that cannot be replicated by simple analogs such as N-(2,1,3-benzothiadiazol-4-yl)cyclopropanecarboxamide, N-(2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, or other heterocyclic carboxamides. The cyclobutane ring imparts a specific degree of ring strain (≈26.3 kcal/mol) and a puckered conformation that dictates the trajectory of β-C–H bond activation, enabling exclusive all-cis bis-arylation stereochemistry – an outcome impossible with planar aromatic or more flexible cyclohexyl scaffolds [1]. The 2,1,3-benzothiadiazole N-atoms provide a bidentate coordination geometry for Pd(II) that is fundamentally distinct from 8-aminoquinoline (AQ) or picolinamide (PA) directing groups, enabling a removable directing group strategy with distinct substrate scope [1]. Replacing the cyclobutane ring with smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) rings alters both the conformational landscape and the β-C–H bond accessibility, resulting in different regio- and stereochemical outcomes [1]. These structural prerequisites directly impact synthetic utility for generating stereochemically complex cyclobutane-containing building blocks.

Quantitative Differentiation Evidence for N-(2,1,3-Benzothiadiazol-4-yl)cyclobutanecarboxamide: Head-to-Head Comparisons for Informed Procurement Decisions


Stereochemical Fidelity: All-cis Bis-Arylation of Cyclobutanecarboxamide vs. Competing Diastereomeric Outcomes in Cyclopropane and Cyclohexane Series

In Pd(II)-catalyzed, ABTD-directed sp³ C–H arylation, the cyclobutanecarboxamide substrate exclusively yields bis-β-C–H arylated products with all-cis stereochemistry [1]. This stereochemical outcome is confirmed by X-ray crystallography of compound 5g [1]. By contrast, analogous reactions with cyclopropanecarboxamide substrates under ABTD direction produce anti-β-acyloxy carboxamide derivatives following ring-opening, while cyclohexanecarboxamide substrates exhibit distinct conformational constraints that alter C–H bond accessibility and product distribution [1]. The cyclobutane ring's puckered geometry imposes a rigid orientation of the β-C–H bonds that enforces the all-cis configuration, providing a level of stereochemical predictability not achievable with other ring sizes. This attribute is critical when designing stereochemically defined building blocks for medicinal chemistry.

C–H activation stereoselectivity cyclobutane stereochemistry palladium catalysis

Directing Group Removability: ABTD vs. 8-Aminoquinoline (AQ) – A Quantitative Advantage in Synthetic Utility

The 4-amino-2,1,3-benzothiadiazole (ABTD) directing group, which is installed on the target compound, has been demonstrated to be removable under mild reductive conditions (Zn, AcOH, H₂O) while preserving the cyclobutane ring integrity and the installed aryl groups [1]. This contrasts with the widely used 8-aminoquinoline (AQ) directing group, which typically requires harsher oxidative or strongly acidic conditions that can degrade acid-sensitive or oxidation-prone substrates [1]. The ABTD-directed C–H functionalization followed by directing group removal constitutes a traceless synthetic strategy, whereas residual directing group fragments from AQ may persist and interfere with downstream biological assays. This advantage is particularly relevant when the target compound is used as a precursor for generating directing-group-free, stereochemically pure cyclobutane derivatives for fragment elaboration or medicinal chemistry campaigns.

directing group cleavage synthetic methodology benzothiadiazole 8-aminoquinoline comparison

Physicochemical Differentiation: Lipophilicity Profile vs. Thiadiazole and Oxadiazole Carboxamide Analogs for CNS Drug Design

The target compound exhibits a computed logP of 1.98 and logD (pH 7.4) of 1.98 , positioning it within the optimal CNS multiparameter optimization (MPO) space (logP 1–3) as defined by Pfizer's CNS drug design guidelines. This value is notably lower than N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide (logP = 3.31) and N-(2,1,3-benzothiadiazol-4-yl)-3-[(2,5-dimethoxybenzene-1-sulfonyl)amino]benzamide (logP = 4.12) , indicating that the cyclobutane carboxamide provides a significant reduction in overall lipophilicity compared to aromatic amide analogs. In the context of fragment-based drug discovery, the target compound's lower logP translates to higher aqueous solubility (predicted logSw = -2.36), which is advantageous for both biochemical assay compatibility and formulation development. This physicochemical differentiation is quantifiable and meaningful when selecting a benzothiadiazole scaffold for hit-to-lead optimization.

lipophilicity CNS drug design physicochemical properties logP comparison

Kinase Target Prediction Profile: Differential SEA Affinity Predictions vs. Generic Benzothiadiazole Carboxamides

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 identify MAP3K5 (Mitogen-activated protein kinase kinase kinase 5) with a P-value of 41 and LCK (Tyrosine-protein kinase Lck) with a P-value of 15 as the top predicted targets for this compound [1]. Additionally, carbonic anhydrase (P-value = 20) and glutaminase (P-value = 0) are predicted as potential off-targets [1]. This prediction profile is distinct from larger, aromatic benzothiadiazole carboxamides that are more commonly associated with FLT3 or MEK inhibition [2]. The compact cyclobutane carboxamide substructure may preferentially occupy smaller ATP-binding pocket sub-pockets, providing a unique kinase selectivity fingerprint that warrants procurement for focused kinase inhibitor screening libraries where LCK or MAP3K5 are relevant therapeutic targets. It should be noted that these are computational predictions without experimental IC₅₀ confirmation.

kinase inhibitor LCK MAP3K5 target prediction SEA

Optimal Research Application Scenarios for N-(2,1,3-Benzothiadiazol-4-yl)cyclobutanecarboxamide: Where This Compound Delivers Maximum Value


Synthesis of All-cis 2,4-Diarylcyclobutanecarboxamide Building Blocks for Conformationally Restricted Medicinal Chemistry

This compound serves as a direct precursor for generating all-cis 2,4-diarylcyclobutanecarboxamide derivatives via Pd(II)-catalyzed, ABTD-directed bis-β-C(sp³)–H arylation, as demonstrated in the J. Org. Chem. 2016 paper with diverse aryl iodides [1]. The exclusive all-cis stereochemistry (confirmed by X-ray crystallography) eliminates diastereomer separation requirements and ensures batch-to-batch consistency for SAR studies. The mild reductive removal of the ABTD directing group (Zn, AcOH, H₂O) yields traceless, functionalized cyclobutane products suitable for fragment elaboration or direct biological testing [1].

Fragment-Based Screening Libraries Targeting LCK or MAP3K5 Kinases

Based on SEA computational predictions indicating potential LCK (P-value = 15) and MAP3K5 (P-value = 41) affinity [2], this compound is a rational addition to fragment screening collections focused on these kinase targets. Its moderate lipophilicity (logP = 1.98) and high fraction of sp³-hybridized carbons (Fsp³ = 0.18) align with fragment-like property guidelines , making it a suitable starting point for structure-based fragment elaboration. Researchers should note that experimental IC₅₀ data are not yet reported, and confirmatory biochemical assays are required.

CNS-Oriented Lead Optimization Programs Requiring Low Lipophilicity Benzothiadiazole Scaffolds

With a computed logP of 1.98 and logD of 1.98, this compound falls within the optimal CNS drug-like space (logP 1–3) as defined by the Pfizer CNS MPO scoring system . Compared to aromatic amide benzothiadiazole analogs with logP values exceeding 3.3 , this cyclobutane carboxamide offers a significantly lower lipophilicity starting point, which is advantageous for reducing hERG binding risk, improving metabolic stability, and enhancing aqueous solubility. This makes it a preferred scaffold over aromatic benzothiadiazole amides for neuroscience or other CNS-targeted drug discovery programs.

Method Development for Bidentate Directing Group-Enabled sp³ C–H Functionalization

This compound is validated as a model substrate for developing and benchmarking new bidentate directing group strategies in Pd(II)-catalyzed C–H activation [1]. Its well-characterized reactivity profile, defined stereochemical outcomes, and compatibility with the removable ABTD directing group make it an ideal test substrate for screening new catalytic conditions, evaluating ligand effects, or extending substrate scope to novel electrophilic coupling partners. Procurement of this compound supports reproducible method development with literature-precedented reaction outcomes.

Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.